N-isobutyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide
Overview
Description
The compound “N-isobutyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are widely used in the pharmaceutical industry and can be found in a variety of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
While specific structural data for this compound was not found, benzamides typically consist of a benzene ring attached to an amide group . The amide group can further be substituted with various functional groups to create a wide range of benzamide derivatives .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including condensation with carboxylic acids and amines . The order of these reactions is often critical to the success of the overall scheme .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific data for this compound was not found, similar compounds have been reported to have a molecular weight in the range of 500-600 Da .Mechanism of Action
Future Directions
The synthesis and study of benzamide derivatives is a topic of ongoing research, with potential applications in various fields such as pharmaceuticals and materials science . Future research may focus on developing new synthetic methods, studying the properties of these compounds, and exploring their potential applications.
Properties
IUPAC Name |
2-[[4-[benzenesulfonyl(methyl)amino]benzoyl]amino]-N-(2-methylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-18(2)17-26-25(30)22-11-7-8-12-23(22)27-24(29)19-13-15-20(16-14-19)28(3)33(31,32)21-9-5-4-6-10-21/h4-16,18H,17H2,1-3H3,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFBKFWWEGYHOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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